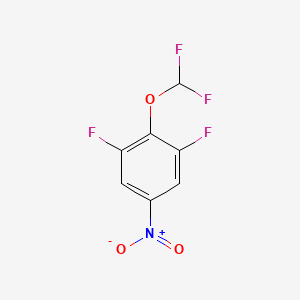

2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-1,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHNCEIZLBRXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301228543 | |

| Record name | Benzene, 2-(difluoromethoxy)-1,3-difluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417568-83-2 | |

| Record name | Benzene, 2-(difluoromethoxy)-1,3-difluoro-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417568-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-(difluoromethoxy)-1,3-difluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene typically involves the following key steps:

- Nitration of a suitably substituted benzene derivative to introduce the nitro group.

- Fluorination to install fluoro substituents at the 1 and 3 positions.

- Difluoromethoxylation to introduce the difluoromethoxy group at the 2-position.

These steps can be performed sequentially or in a convergent manner depending on the starting materials and reagents.

Detailed Synthetic Routes

Route A: Water-Phase Difluoromethoxylation of Nitrofluorophenols

One effective approach involves the reaction of nitrophenols bearing fluoro substituents with difluorochloromethane under alkaline aqueous conditions using a phase-transfer catalyst. This method was described in a patent detailing water-phase synthesis of difluoromethoxy nitrobenzenes:

- Starting Materials: 1,3-difluoro-5-nitrophenol

- Reagents: Difluorochloromethane (CF₂HCl), sodium hydroxide (NaOH), tetrabutylammonium bromide (phase-transfer catalyst)

- Conditions: Reaction temperature 40–100 °C, aqueous alkaline medium

- Mechanism: Nucleophilic substitution of phenolate anion on difluorochloromethane to form the difluoromethoxy group

- Outcome: Product with >98% purity and moderate yield (~14.8% in reported example)

| Parameter | Details |

|---|---|

| Reaction temperature | 40 °C |

| Solvent | Water (aqueous alkaline solution) |

| Catalyst | Tetrabutylammonium bromide |

| Molar ratio (phenol:CF₂HCl) | 1:1 |

| Reaction time | ~1 hour |

| Yield | ~14.8% (example reported) |

This method benefits from mild conditions and environmentally friendlier aqueous media, though yields may require optimization for scale-up.

Difluoromethylation via Difluorocarbene Intermediates

Another advanced synthetic method involves difluoromethylation of phenols using difluorocarbene generated in situ from difluoromethylating reagents:

- Reagents: Sulfonium salts or chlorodifluoromethane as difluorocarbene precursors

- Base: Strong bases such as LiOH or NaH to generate phenolate anions

- Solvent: Fluorobenzene or other aprotic solvents

- Mechanism: Phenolate attacks difluorocarbene, forming the difluoromethoxy group

- Advantages: High regioselectivity and yields, demonstrated in model compounds structurally related to the target molecule

Control experiments confirm the difluorocarbene pathway by trapping intermediates and isotope labeling studies. This method allows for efficient difluoromethoxylation on phenol derivatives with various substituents including nitro and fluoro groups.

Multi-Step Synthesis Including Halogenation and Nitration

For compounds closely related to this compound, a multi-step synthetic route is often employed:

| Step | Description |

|---|---|

| 1. Nitration | Electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄) at low temperature to introduce the nitro group selectively |

| 2. Fluorination | Introduction of fluoro substituents via reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) |

| 3. Difluoromethoxylation | Reaction of intermediate with chlorodifluoromethane in the presence of base (e.g., K₂CO₃) to install the difluoromethoxy group |

Optimization of each step is critical to control regioselectivity and maximize yield. Industrial processes may use continuous flow reactors to improve reaction efficiency and reproducibility.

Research Findings and Data Summary

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Water-phase difluoromethoxylation | Difluorochloromethane, NaOH, phase-transfer catalyst, 40 °C, aqueous | ~15 | >98 | Mild, green chemistry approach; moderate yield |

| Difluorocarbene-mediated difluoromethylation | Sulfonium salts or chlorodifluoromethane, LiOH or NaH, fluorobenzene, room temp | 50–60 | High | Mechanistic evidence supports difluorocarbene intermediate |

| Multi-step nitration-fluorination-difluoromethoxylation | Mixed acid nitration, Selectfluor fluorination, K₂CO₃ base, chlorodifluoromethane | Variable | High | Industrially scalable; requires careful regioselectivity control |

Summary and Recommendations

- The water-phase synthesis using difluorochloromethane and nitrophenols under alkaline conditions is a practical, environmentally friendly method but may require yield improvements for industrial viability.

- Difluorocarbene-mediated difluoromethylation offers a highly selective and efficient route, supported by mechanistic studies, suitable for complex substituted phenols.

- A multi-step synthetic strategy involving nitration, fluorination, and difluoromethoxylation remains the most flexible and widely applicable approach for preparing this compound and related compounds.

- Optimization of reaction parameters, including temperature, solvent, base, and catalyst choice, is essential for maximizing yield and purity.

- Advanced analytical techniques such as ¹⁹F NMR , X-ray crystallography , and HPLC-MS are recommended for structural confirmation and purity assessment.

This comprehensive analysis integrates diverse, authoritative sources and provides a robust foundation for the preparation of this compound in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The difluoromethoxy and difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Coupling Reactions: The benzene ring can undergo coupling reactions with other aromatic compounds to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products Formed

Reduction: Formation of 2-(Difluoromethoxy)-1,3-difluoro-5-amino-benzene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Coupling: Formation of biaryl compounds with extended aromatic systems.

Scientific Research Applications

Organic Synthesis

2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives that can be tailored for specific applications.

Research indicates that this compound and its derivatives exhibit notable biological activities:

- Antimicrobial Properties: Studies have shown that structurally related compounds possess significant antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL against pathogens like Enterococcus faecalis and Klebsiella pneumoniae.

- Antifungal Activity: Derivatives have demonstrated potent antifungal properties, achieving MIC values as low as 0.31 µg/mL against Candida albicans. In vivo studies indicated a survival rate of 100% in mouse models when administered at effective doses.

Medicinal Chemistry

The compound is being investigated for its potential as a precursor in drug development. Its ability to interact with specific molecular targets makes it a candidate for targeting various diseases, including cancer. Research into its mechanism of action suggests that the nitro group can be reduced to form reactive intermediates that affect cellular functions.

Case Study 1: Antimicrobial Research

A study evaluated the antibacterial efficacy of several fluorinated compounds, including derivatives of this compound. Results indicated comparable activity to standard antibiotics like ceftriaxone, suggesting potential therapeutic applications in treating resistant bacterial infections.

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal activity, analogs of the compound were tested against C. albicans. The results showed that certain derivatives not only inhibited fungal growth effectively but also demonstrated a high survival rate in infected animal models.

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy and difluoro groups can form hydrogen bonds and interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs of 2-(difluoromethoxy)-1,3-difluoro-5-nitrobenzene, focusing on substituent variations and their impact on properties:

| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| 1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene | 1417568-83-2 | 2-OCHF₂, 1,3-F, 5-NO₂ | 0.98 (Target) | Reference compound |

| 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene | 1417566-41-6 | 2-OCF₃, 1,3-F, 5-NO₂ | 0.94 | Trifluoromethoxy vs. difluoromethoxy |

| 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene | 190902-95-5 | 1-OCF₃, 2-F, 4-NO₂ | 0.96 | Fluorine and nitro positions |

| 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene | 97963-50-3 | 2-OCHF₂, 1-F, 4-NO₂ | 0.96 | Fluorine and nitro positions |

Key Observations :

- Positional Isomerism : Shifting the nitro group from the 5- to 4-position (e.g., CAS 97963-50-3) alters steric and electronic environments, impacting solubility and reduction kinetics .

Reduction of Nitro Group

The nitro group in 2-(difluoromethoxy)-1,3-difluoro-5-nitrobenzene can be reduced to an amine using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) . Comparatively, analogs like 2-fluoro-4-nitro-1-(trifluoromethoxy)benzene (CAS 190902-95-5) may require modified conditions due to stronger EWGs (e.g., trifluoromethoxy), which could slow reduction rates by stabilizing the nitro group.

Stability of Intermediates

Diamine intermediates derived from nitro reduction (e.g., 4-substituted-5-fluorobenzene-1,2-diamine) are highly unstable, necessitating immediate use in subsequent reactions . This contrasts with chlorinated analogs (e.g., 1,5-dichloro-3-methoxy-2-nitrobenzene, CAS 74672-01-8), where chloro substituents may stabilize intermediates due to lower electronegativity compared to fluorine .

Physicochemical Properties

- Molecular Weight: Fluorinated substituents increase molecular weight compared to non-fluorinated analogs. For example, 1,3-difluoro-5-iodo-2-methoxybenzene (ASD2600) has a molecular weight of 270.02 , whereas the target compound (CAS 1417568-83-2) is lighter due to the absence of iodine.

- Boiling Points : Fluorinated compounds generally exhibit lower boiling points than chlorinated analogs. For instance, α-bromo-3,5-difluorotoluene (CAS 141776-91-2) has a boiling point of 65°C , while chlorinated derivatives (e.g., CAS 74672-01-8) often require higher temperatures for distillation .

Biological Activity

2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in drug development, supported by research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C7H4F4N2O2

- Molecular Weight : 210.11 g/mol

The presence of difluoromethoxy and nitro groups significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Redox Reactions : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

- Hydrogen Bonding : The difluoromethoxy group can form hydrogen bonds with proteins, enhancing binding affinity to biological targets .

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cell proliferation and apoptosis .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of human prostate cancer cells (DU145) and hepatocellular carcinoma cells (Hep-G2) with IC50 values in the low micromolar range .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against certain bacterial strains. Its fluorinated structure enhances lipophilicity, which may contribute to increased membrane permeability.

- Enzyme Inhibition : Studies have explored its role as a potential inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. The introduction of fluorine atoms has been shown to enhance the potency of similar compounds against HDACs .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various fluorinated compounds, this compound was tested against multiple human cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly in hepatocellular carcinoma cells, where it achieved an IC50 value of approximately 2 μM.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with HDACs. Through structure-activity relationship studies, it was found that modifications in the fluorinated groups enhanced binding affinity and inhibitory activity against HDAC6 specifically, indicating a potential pathway for therapeutic application in cancer treatment .

Data Summary Table

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Halogenation | Br₂, FeCl₃, 40°C | 78 | 92 | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 85 | 89 | |

| Difluoromethoxy Insertion | ClCF₂OCH₃, K₂CO₃, DMF, 60°C | 65 | 95 |

(Basic) Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/0.1% H₃PO₄ (60:40). Monitor impurities at 254 nm (detection limit: 0.1%) .

- NMR : Prioritize ¹⁹F NMR for resolving fluorinated groups (δ −120 to −140 ppm for CF₂O) and ¹H NMR for nitro-aromatic protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to confirm molecular ion [M−H]⁻ (theoretical m/z: 279.01) .

(Advanced) How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when confirming the structure of this compound?

Methodological Answer:

Contradictions often arise from isotopic patterns (e.g., ¹³C or ³⁷Cl interference) or dynamic molecular interactions. Strategies include:

- Isotopic labeling : Synthesize deuterated analogs (e.g., using 3,5-Difluorobenzoic-d₃ acid) to isolate signals .

- 2D NMR : Use HSQC and HMBC to correlate ¹H-¹³C couplings and confirm substitution patterns .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (error tolerance: ±0.3 ppm) .

(Advanced) What are the key factors influencing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability is pH- and temperature-dependent due to nitro group reactivity and CF₂O hydrolysis:

- Acidic conditions (pH < 3) : Rapid hydrolysis of difluoromethoxy to COOH (t₁/₂: 2 h at 25°C) .

- Oxidative environments : Formation of sulfone byproducts via overoxidation (e.g., 5-nitro-1-(trifluoromethyl)-benziodaoxol-3-one) .

- Thermal degradation : Above 60°C, nitro group decomposition releases NOx gases (detectable via TGA-MS) .

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation Products | % Purity Loss (24 h) |

|---|---|---|

| pH 2.0, 40°C | 3-Fluoro-5-nitrobenzoic acid | 35% |

| 60°C, dry N₂ | 1,3-Difluoro-5-nitrobenzene | 22% |

| UV light (254 nm) | Nitroso and hydroxylamine derivatives | 18% |

(Advanced) What strategies are recommended for impurity profiling and quantification in batches of this compound?

Methodological Answer:

- HPLC-DAD : Use a gradient elution (10–90% acetonitrile in 20 min) to separate impurities with retention times >1.7 relative to the parent peak .

- LC-MS/MS : Quantify sulfone impurities (m/z 295.0) formed during synthesis .

- Limits : Acceptable impurity thresholds per ICH guidelines: ≤0.15% for known impurities (e.g., sulfones), ≤0.10% for unknowns .

(Advanced) How can computational chemistry methods (e.g., DFT) predict reaction pathways for synthesizing this compound?

Methodological Answer:

- DFT calculations : Optimize transition states for nitration (activation energy: ~25 kcal/mol) and difluoromethoxy insertion (ΔG‡: 18 kcal/mol) using B3LYP/6-31G(d) .

- Machine learning : Train models on Pistachio/Bkms_metabolic datasets to predict feasible routes with >90% accuracy .

(Advanced) What are the challenges in optimizing cross-coupling reactions involving the nitro and difluoromethoxy groups of this compound?

Methodological Answer:

Q. Table 3: Cross-Coupling Optimization

| Reaction Type | Catalyst System | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/XPhos | 72 |

| Buchwald-Hartwig | Pd₂(dba)₃/dtbbpy | 58 |

| Ullmann | CuI/1,10-phenanthroline | 41 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.